molecular formula C8H17Li B14584693 lithium;3-methylheptane CAS No. 61182-94-3

lithium;3-methylheptane

Cat. No.: B14584693
CAS No.: 61182-94-3
M. Wt: 120.2 g/mol
InChI Key: QCPKUBYDFBXYIA-UHFFFAOYSA-N
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Description

3-Methylheptane (CAS 589-81-1) is a branched alkane with the molecular formula C₈H₁₈. Structurally, it consists of a seven-carbon chain (heptane) with a methyl group (-CH₃) attached to the third carbon. This isomer is part of a broader class of hydrocarbons critical to fuel science, environmental chemistry, and industrial emissions .

Properties

CAS No.

61182-94-3

Molecular Formula

C8H17Li

Molecular Weight

120.2 g/mol

IUPAC Name

lithium;3-methylheptane

InChI

InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h4-7H2,1-3H3;/q-1;+1

InChI Key

QCPKUBYDFBXYIA-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCC[C-](C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-methylheptane typically involves the reaction of lithium with 3-methylheptane under controlled conditions. The process may require the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-methylheptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: this compound can be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.

Scientific Research Applications

    Chemistry: The compound can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Research may explore its effects on biological systems and potential therapeutic applications.

    Medicine: Lithium is known for its use in treating bipolar disorder, and the combination with 3-methylheptane may offer new therapeutic possibilities.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium;3-methylheptane involves the interaction of lithium ions with various molecular targets and pathways. Lithium is known to modulate neurotransmitter activity, second messenger systems, and intracellular signaling pathways. The presence of 3-methylheptane may influence the compound’s overall activity and effectiveness.

Comparison with Similar Compounds

Table 1: Physical Properties of Methylheptane Isomers

Compound CAS Number Boiling Point (°C) Molecular Formula Research Octane Number (RON)
3-Methylheptane 589-81-1 ~120 C₈H₁₈ ~25 (estimated)
2-Methylheptane 592-27-8 ~115 C₈H₁₈ ~23
4-Methylheptane 589-53-7 ~118 C₈H₁₈ ~26
n-Octane 111-65-9 125.6 C₈H₁₈ ~–20

Data derived from fuel and thermodynamic studies .

Key Observations :

  • Branching Effects : Increased branching (e.g., 3- vs. 4-methylheptane) reduces boiling points slightly due to decreased surface area for van der Waals interactions .
  • Combustion Reactivity: 3-Methylheptane exhibits lower autoignition propensity compared to n-octane but higher than 2-methylheptane. This correlates with its higher Research Octane Number (RON), making it less prone to engine knocking .

Environmental and Health Impacts

Table 2: Emission Sources and Health Associations

Compound Primary Sources Health Relevance
3-Methylheptane Petroleum refining, vehicle exhaust Linked to oxidative stress biomarkers (e.g., ARDS) but lacks human biosynthetic pathways
2-Methylheptane Industrial emissions, combustion Limited health data; detected in refinery HI assessments
1,2,4-Trimethylbenzene Vehicle exhaust Strong association with traffic emissions
Acetaldehyde Microbial activity, combustion Confounding factor in VOC studies due to multiple sources

Notable Findings:

  • 3-Methylheptane is a volatile organic compound (VOC) in exhaled breath metabolomics, often co-detected with toluene and limonene in smokers .
  • Unlike aromatic hydrocarbons (e.g., xylene), branched alkanes like 3-methylheptane contribute minimally to direct toxicity but are indicators of industrial exposure .

Thermodynamic and Combustion Behavior

Studies comparing 3-methylheptane with n-octane and 2-methylheptane reveal:

  • Ignition Delay : At high temperatures (>900 K), all C₈ isomers show similar ignition delays. However, 3-methylheptane demonstrates longer delays in the Negative Temperature Coefficient (NTC) regime, reflecting its resistance to low-temperature autoignition .
  • Thermodynamic Stability : 3-Methylheptane has lower enthalpy of formation compared to linear alkanes, a trait shared with other branched isomers .

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